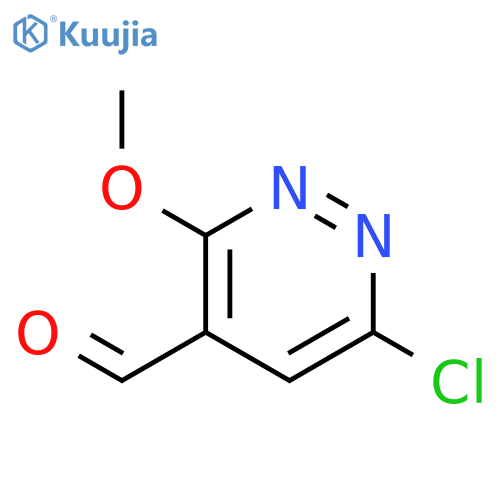

Cas no 864780-69-8 (4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy-)

4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- 化学的及び物理的性質

名前と識別子

-

- 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy-

- EN300-6808722

- 6-Chloro-3-methoxypyridazine-4-carbaldehyde

- SCHEMBL3539819

- 864780-69-8

- DHNDFZZOJUZHBQ-UHFFFAOYSA-N

-

- インチ: InChI=1S/C6H5ClN2O2/c1-11-6-4(3-10)2-5(7)8-9-6/h2-3H,1H3

- InChIKey: DHNDFZZOJUZHBQ-UHFFFAOYSA-N

- SMILES: COC1=NN=C(C=C1C=O)Cl

計算された属性

- 精确分子量: 172.0039551g/mol

- 同位素质量: 172.0039551g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 11

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.6

- トポロジー分子極性表面積: 52.1Ų

4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6808722-1.0g |

6-chloro-3-methoxypyridazine-4-carbaldehyde |

864780-69-8 | 1g |

$1086.0 | 2023-05-29 | ||

| Enamine | EN300-6808722-2.5g |

6-chloro-3-methoxypyridazine-4-carbaldehyde |

864780-69-8 | 2.5g |

$2127.0 | 2023-05-29 | ||

| Enamine | EN300-6808722-0.25g |

6-chloro-3-methoxypyridazine-4-carbaldehyde |

864780-69-8 | 0.25g |

$999.0 | 2023-05-29 | ||

| Enamine | EN300-6808722-10.0g |

6-chloro-3-methoxypyridazine-4-carbaldehyde |

864780-69-8 | 10g |

$4667.0 | 2023-05-29 | ||

| Enamine | EN300-6808722-0.1g |

6-chloro-3-methoxypyridazine-4-carbaldehyde |

864780-69-8 | 0.1g |

$956.0 | 2023-05-29 | ||

| Enamine | EN300-6808722-5.0g |

6-chloro-3-methoxypyridazine-4-carbaldehyde |

864780-69-8 | 5g |

$3147.0 | 2023-05-29 | ||

| Enamine | EN300-6808722-0.5g |

6-chloro-3-methoxypyridazine-4-carbaldehyde |

864780-69-8 | 0.5g |

$1043.0 | 2023-05-29 | ||

| Enamine | EN300-6808722-0.05g |

6-chloro-3-methoxypyridazine-4-carbaldehyde |

864780-69-8 | 0.05g |

$912.0 | 2023-05-29 |

4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- 関連文献

-

1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy-に関する追加情報

Introduction to 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- (CAS No. 864780-69-8)

4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy-, identified by its Chemical Abstracts Service (CAS) number 864780-69-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aldehyde derivative exhibits a unique structural framework that makes it a valuable intermediate in the development of novel therapeutic agents. The presence of both chloro and methoxy substituents on the pyridazine ring imparts distinct reactivity and functionalization possibilities, which are highly sought after in medicinal chemistry.

The compound belongs to the pyridazine class of heterocycles, which are known for their broad spectrum of biological activities. Pyridazines have been extensively studied for their potential as pharmacophores in drugs targeting various diseases, including infectious diseases, cancer, and neurological disorders. The specific substitution pattern in 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- enhances its utility as a building block for more complex molecules.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for protein-protein interactions (PPIs), which are critical in many biological pathways but have posed significant challenges for drug discovery. The aldehyde functionality in 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- provides a reactive site for covalent bond formation, making it an attractive scaffold for designing PPI modulators. For instance, studies have demonstrated its potential in targeting kinases and other enzymes involved in cancer progression.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. The chloro and methoxy groups on the pyridazine ring allow for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more intricate molecular architectures.

Recent advancements in computational chemistry have also highlighted the importance of 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- as a scaffold for drug design. Molecular docking studies have shown that this compound can effectively bind to the active sites of target proteins, suggesting its potential as a lead compound or intermediate in the development of new drugs. These computational approaches have accelerated the process of identifying promising candidates for further experimental validation.

The pharmaceutical industry has shown particular interest in derivatives of pyridazine due to their favorable pharmacokinetic properties. The methoxy group can enhance solubility and metabolic stability, while the chloro group provides a handle for further chemical modifications. This balance makes 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- an ideal candidate for exploring new therapeutic modalities.

In addition to its applications in kinase inhibition, this compound has also been explored in the development of antimicrobial agents. The unique electronic properties of the pyridazine ring contribute to its ability to interact with bacterial enzymes and disrupt essential metabolic pathways. Researchers have reported promising results using derivatives of this scaffold to combat resistant bacterial strains, highlighting its versatility in addressing different therapeutic challenges.

The synthesis of 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- can be achieved through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. Common synthetic strategies include multi-step organic transformations starting from readily available precursors such as malononitrile or hydrazine derivatives. Advances in catalytic methods have also enabled more efficient and sustainable routes to this compound, aligning with global efforts toward green chemistry principles.

The chemical reactivity of 4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- is further enhanced by its aldehyde group, which participates in various condensation reactions to form Schiff bases and other heterocyclic compounds. These derivatives often exhibit enhanced biological activity and have been investigated for their potential use as antitumor agents or neuroprotective compounds.

In conclusion,4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy- (CAS No. 864780-69-8) represents a versatile and promising compound in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this scaffold, it is likely to remain a cornerstone in medicinal chemistry innovation.

864780-69-8 (4-Pyridazinecarboxaldehyde, 6-chloro-3-methoxy-) Related Products

- 1596831-69-4(1-Propanone, 3-[(2-hydroxy-1-methylethyl)thio]-1-phenyl-)

- 2229292-84-4(6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine)

- 1211597-13-5(5-Amino-4-bromo-2-fluorophenol)

- 844882-19-5(2,2-Dimethyl-1-(1-pyrrolidinylmethyl)propylamine dihydrochloride hydrate)

- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)

- 479079-15-7(tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate)

- 2050176-79-7(Trans-Tert-Butyl 3-(((Benzyloxy)Carbonyl)Amino)-4-Hydroxypyrrolidine-1-Carboxylate(WX641019))

- 2068-83-9(rac 3-Hydroxyisobutyric Acid)

- 2680863-60-7(3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)

- 1804848-16-5(Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate)